molecular formula C28H28F2NNaO4 B1665082 Ahr-13268D CAS No. 130838-11-8

Ahr-13268D

カタログ番号: B1665082
CAS番号: 130838-11-8
分子量: 503.5 g/mol
InChIキー: MNTCVCOGLDBELB-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ahr-13268D is a complex organic compound that features a benzoic acid moiety linked to a piperidine ring through a propoxy chain The piperidine ring is further substituted with a bis(4-fluorophenyl)hydroxymethyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ahr-13268D typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a reducing agent to form 4-(bis(4-fluorophenyl)hydroxymethyl)piperidine.

  • Linking the Propoxy Chain: : The next step involves the introduction of the propoxy chain. This can be achieved by reacting the piperidine intermediate with 3-bromopropanol under basic conditions to form the propoxy-substituted piperidine.

  • Formation of the Benzoic Acid Moiety: : The final step involves the esterification of the propoxy-substituted piperidine with 4-hydroxybenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

化学反応の分析

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of a ketone or carboxylic acid derivative.

  • Reduction: : Reduction reactions can target the benzoic acid moiety, converting it to a benzyl alcohol derivative.

  • Substitution: : The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of 4-(3-(4-(bis(4-fluorophenyl)ketone)-1-piperidinyl)propoxy)benzoic acid.

    Reduction: Formation of 4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Profile

Chemical Structure:

  • Name: AHR-13268D
  • Chemical Formula: C22H25F2N2O3S
  • Molecular Weight: 420.50 g/mol

Pharmacological Properties

This compound has demonstrated a range of pharmacological activities, particularly in the management of allergic reactions:

  • Antihistaminic Activity:
    • This compound exhibits potent antihistaminic effects, with effective doses (ED50) ranging from 0.25 to 0.93 mg/kg when administered orally in guinea pigs . It has been shown to be more effective than some existing treatments like cromolyn sodium in certain models of anaphylaxis.
  • Inhibition of Histamine Release:
    • In vitro studies indicate that this compound is a strong inhibitor of histamine release from rat peritoneal mast cells, with an IC50 value of 0.51 nM . This suggests its potential utility in treating conditions characterized by excessive histamine release.
  • Long-Acting Effects:
    • The compound has been noted for its long-lasting effects, maintaining efficacy over extended periods post-administration .

Veterinary Applications

This compound has been evaluated for its efficacy in veterinary medicine, particularly for treating allergic conditions in dogs:

  • Allergic Pruritus in Dogs:
    • A clinical study involving 29 pruritic atopic dogs demonstrated that this compound significantly reduced pruritus and skin lesions compared to placebo treatments. Owner-reported scores indicated a notable improvement in symptoms, with 38% of dogs showing moderate or better improvement on the drug .
  • Safety Profile:
    • Adverse effects reported were mild and comparable between the drug and placebo groups, suggesting a favorable safety profile for this compound in canine patients .

Case Study 1: Efficacy in Canine Atopic Dermatitis

A double-blind, placebo-controlled crossover study assessed the impact of this compound on dogs with allergic inhalant dermatitis. The results highlighted:

  • Mean owner scores for pruritus improved from 3.24 (placebo) to 2.89 (treatment).
  • Investigator scores showed similar trends, although not statistically significant.

This study underscores the potential of this compound as an effective treatment option for managing allergic dermatitis in dogs .

Case Study 2: Histamine Release Inhibition

In vitro experiments demonstrated that this compound effectively inhibited antigen-induced contractions of guinea pig ileum, indicating its role as a potent antihistaminic agent. The IC50 for this effect was approximately 300 µM, showcasing its potential application in gastrointestinal allergic responses .

Comparative Efficacy Table

CompoundED50 (mg/kg)IC50 (nM)Application Area
This compound0.25 - 0.930.51Antiallergic treatment
Cromolyn SodiumNot specifiedNot specifiedAntiallergic treatment
AHR-5333BNot specifiedNot specifiedComparative antihistaminic activity

作用機序

The mechanism of action of 4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The bis(4-fluorophenyl)hydroxymethyl group is believed to play a crucial role in binding to these targets, while the piperidine ring and benzoic acid moiety contribute to the overall stability and specificity of the interaction.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: It may bind to receptors on the cell surface or within the cell, modulating their activity.

    Ion Channels: The compound may affect the function of ion channels, altering the flow of ions across cell membranes.

類似化合物との比較

Similar Compounds

    4-(3-(4-(Bis(4-chlorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)benzoic acid: Similar structure but with chlorine atoms instead of fluorine.

    4-(3-(4-(Bis(4-methylphenyl)hydroxymethyl)-1-piperidinyl)propoxy)benzoic acid: Similar structure but with methyl groups instead of fluorine.

    4-(3-(4-(Bis(4-methoxyphenyl)hydroxymethyl)-1-piperidinyl)propoxy)benzoic acid: Similar structure but with methoxy groups instead of fluorine.

Uniqueness

The presence of fluorine atoms in 4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)benzoic acid imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. These properties make it a valuable compound for research and development in various scientific fields.

特性

CAS番号

130838-11-8

分子式

C28H28F2NNaO4

分子量

503.5 g/mol

IUPAC名

sodium;4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]benzoate

InChI

InChI=1S/C28H29F2NO4.Na/c29-24-8-4-21(5-9-24)28(34,22-6-10-25(30)11-7-22)23-14-17-31(18-15-23)16-1-19-35-26-12-2-20(3-13-26)27(32)33;/h2-13,23,34H,1,14-19H2,(H,32,33);/q;+1/p-1

InChIキー

MNTCVCOGLDBELB-UHFFFAOYSA-M

SMILES

C1CN(CCC1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)CCCOC4=CC=C(C=C4)C(=O)[O-].[Na+]

異性体SMILES

C1CN(CCC1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)CCCOC4=CC=C(C=C4)C(=O)[O-].[Na+]

正規SMILES

C1CN(CCC1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)CCCOC4=CC=C(C=C4)C(=O)[O-].[Na+]

外観

Solid powder

Key on ui other cas no.

130838-11-8

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)benzoic acid
AHR 13268D
AHR-13268D

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ahr-13268D
Reactant of Route 2
Ahr-13268D
Reactant of Route 3
Reactant of Route 3
Ahr-13268D
Reactant of Route 4
Ahr-13268D
Reactant of Route 5
Ahr-13268D
Reactant of Route 6
Reactant of Route 6
Ahr-13268D

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。